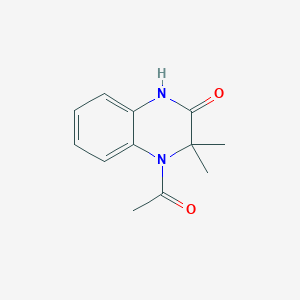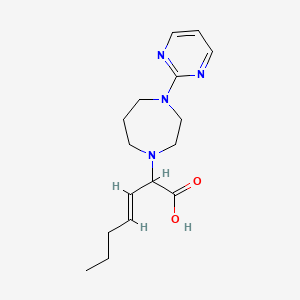
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone (ADDQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinoxaline family, which is known for its diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it may act by modulating the activity of neurotransmitters such as serotonin, norepinephrine, and dopamine. Additionally, 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been reported to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Moreover, 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to reduce oxidative stress and inflammation, which may explain its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. It is readily synthesized and can be easily purified. Moreover, it exhibits a range of pharmacological activities, making it a versatile compound for studying the effects of drugs on the nervous system. However, there are also limitations to using 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments. For instance, its mechanism of action is not fully understood, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Moreover, the development of more potent and selective analogs of 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone may lead to the discovery of new drugs with improved pharmacological properties.
Métodos De Síntesis
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be synthesized by the condensation of 2-methyl-3,4-diaminobenzoic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone as a white crystalline solid with a melting point of 190-192°C.
Aplicaciones Científicas De Investigación
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a range of pharmacological activities such as anticonvulsant, antidepressant, anxiolytic, and analgesic effects. Moreover, 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-acetyl-3,3-dimethyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)14-10-7-5-4-6-9(10)13-11(16)12(14,2)3/h4-7H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNAYHRQNUMLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2NC(=O)C1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)

![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)

![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)



![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)